(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Aurone Tubulin polymerization inhibitor Halogen SAR

(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (CAS 622790-64-1; molecular formula C21H14FNO3; MW 347.3 g/mol) is a fully synthetic aurone belonging to the 2-benzylidenebenzofuran-3(2H)-one flavonoid subclass. Its scaffold features a benzofuran-3(2H)-one core bearing a (Z)-configured pyridin-4-ylmethylene substituent at C-2 and a 2-fluorobenzyloxy ether at C-6.

Molecular Formula C21H14FNO3
Molecular Weight 347.345
CAS No. 622790-64-1
Cat. No. B2380618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
CAS622790-64-1
Molecular FormulaC21H14FNO3
Molecular Weight347.345
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)F
InChIInChI=1S/C21H14FNO3/c22-18-4-2-1-3-15(18)13-25-16-5-6-17-19(12-16)26-20(21(17)24)11-14-7-9-23-10-8-14/h1-12H,13H2/b20-11-
InChIKeyZHMIEFUXLHTSOR-JAIQZWGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

622790-64-1 (Z)-6-((2-Fluorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one – Compound Identity and Aurone Scaffold Context


(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (CAS 622790-64-1; molecular formula C21H14FNO3; MW 347.3 g/mol) is a fully synthetic aurone belonging to the 2-benzylidenebenzofuran-3(2H)-one flavonoid subclass. Its scaffold features a benzofuran-3(2H)-one core bearing a (Z)-configured pyridin-4-ylmethylene substituent at C-2 and a 2-fluorobenzyloxy ether at C-6. This precise regiochemical and stereochemical arrangement places the compound within a chemotype that has demonstrated low-nanomolar tubulin polymerization inhibition at the colchicine-binding site in structurally validated analogs [1]. The molecule is catalogued in commercial screening libraries (e.g., InterBioScreen ID STOCK1N-54506), indicating its availability as a procurement-ready building block or probe candidate [2]. Critically, public domain quantitative bioactivity data for this specific CAS number remains absent; all differentiation claims below therefore rely on class-level inference from the closest published analogs and on the documented structural-activity relationship (SAR) sensitivity of the aurone C-6 substituent, which renders generic interchange scientifically unsound.

Why 622790-64-1 Cannot Be Replaced by Close Aurone Analogs: Evidence of C-6 Substituent Specificity


In the aurone antineoplastic pharmacophore, the C-6 alkoxy substituent is not a passive solubility handle but a critical potency determinant. Published SAR tables for the (Z)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one series explicitly document that alterations in the halogenation type and pattern on the benzyloxy group materially degrade antiproliferative activity relative to the leading analogs [1]. The 2-fluorobenzyloxy group in 622790-64-1 introduces a single ortho-fluorine atom with a unique combination of strong electron-withdrawing inductive effect (−I), modest resonance donation (+M), and minimal steric bulk (van der Waals radius of F ≈ 1.47 Å vs. Cl ≈ 1.75 Å) that is not replicated by the 2,6-dichloro, 2-chloro, 2-methyl, or unsubstituted benzyloxy variants. Because the colchicine-binding site on tubulin imposes tight steric and electronic constraints at the region occupied by the C-6 substituent, even ostensibly conservative swaps (e.g., 2-fluoro → 2-chloro) cannot be assumed to preserve target engagement, cellular potency, or selectivity profiles. Procurement specifications that treat any 6-alkoxy-2-(pyridin-4-ylmethylene)aurone as functionally equivalent therefore risk selecting a compound with uncharacterized—and likely inferior—activity.

Quantitative Differentiation Evidence for CAS 622790-64-1 Against Closest Structural Comparators


Fluorine- vs. Chlorine-Mediated Electronic Tuning of the C-6 Benzyloxy Group

The 2-fluorobenzyloxy substituent in 622790-64-1 provides a Hammett σₘ value of approximately +0.34 for the fluorine atom, compared with approximately +0.37 for each chlorine in the 2,6-dichlorobenzyloxy analog (compound 5b, CAS not available). While the aggregate electron-withdrawing effect is lower for the mono-fluoro derivative, the absence of a second ortho-substituent reduces steric clash with the tubulin colchicine-binding site pocket. In published SAR studies, the 2,6-dichlorobenzyloxy analog 5b achieved an IC₅₀ of 66.0 ± 1.1 nM against PC-3 prostate cancer cells and 95 ± 1.1% inhibition at 300 nM [1]. Direct experimental IC₅₀ values for the 2-fluorobenzyloxy analog have not been disclosed in primary literature, but the explicit statement in the SAR paper that 'modification in the halogenation type and pattern in the 2,6-dichlorobenzyloxy group…led to diminished activity' establishes that the mono-fluoro variant is expected to yield a distinct, non-interchangeable potency value [1].

Aurone Tubulin polymerization inhibitor Halogen SAR

Predicted Metabolic Stability Advantage Conferred by the 2-Fluorobenzyl Ether

The 2-fluorobenzyloxy ether in 622790-64-1 replaces the metabolically vulnerable C-6 hydroxyl group present in the parent aurone scaffold. In the published aurone optimization campaign, alkylation of the C-6 OH was a critical step for achieving potency below 1 µM: the 6-hydroxy precursor 4d showed only 13 ± 9.5% inhibition of PC-3 cells at 1 µM, whereas the corresponding 6-alkoxy derivatives 5a and 5b achieved >90% inhibition at 300 nM [1]. The ortho-fluorine atom on the benzyl ring further shields the benzylic methylene from CYP450-mediated oxidation, a metabolic soft spot in non-halogenated benzyl ethers. While quantitative microsomal stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for 622790-64-1, the established metabolic stabilization paradigm for fluorinated vs. non-fluorinated benzyl ethers in medicinal chemistry supports a class-level expectation of prolonged half-life relative to the non-fluorinated benzyloxy analog [2].

Aurone Metabolic stability Fluorine substitution

Differentiation from the 2-Chlorobenzyloxy and 2-Methylbenzyloxy Structural Analogs

Three publicly indexed analogs of 622790-64-1 differ solely in the ortho-substituent on the C-6 benzyloxy ring: (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (CAS listed on benchchem.com), (Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (CAS listed on benchchem.com), and the unsubstituted benzyloxy variant. None of these analogs have disclosed quantitative activity data in peer-reviewed literature. However, the published SAR for the pyridin-4-ylmethylene series establishes that the halogenation type and pattern are non-redundant determinants of potency [1]. The ortho-fluorine in 622790-64-1 is a stronger hydrogen-bond acceptor than chlorine (HBA strength follows F > Cl ≈ CH₃) and can engage in orthogonal multipolar interactions with protein backbone NH or side-chain OH groups in a manner not available to the 2-methyl analog. The 2-fluoro substituent also imparts lower lipophilicity than the 2-chloro or 2-methyl groups (Hansch π values: F = +0.14, Cl = +0.71, CH₃ = +0.56), which may translate into more favorable lipophilic ligand efficiency (LLE) if equipotent [2]. For a user selecting among these four ortho-substituted analogs without experimental data, the 2-fluoro variant represents the most polarity-balanced option with the strongest potential for halogen- or hydrogen-bonding interactions, while the 2,6-dichloro variant represents the highest-potency but highest-lipophilicity benchmark based on published surrogate data.

Aurone Halogen bonding Lipophilic ligand efficiency

Differentiation from the Furan-2-ylmethylene Ring-B Analog: Target Engagement Profile Divergence

(Z)-6-((2-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one (CAS 622790-37-8) shares the identical C-6 2-fluorobenzyloxy substituent with 622790-64-1 but replaces the C-2 pyridin-4-ylmethylene group with a furan-2-ylmethylene group. Published aurone SAR data show that the C-2 heteroaryl group is a primary driver of tubulin colchicine-site engagement: the 2-(pyridin-4-yl)methylene analog 5b achieved 95 ± 1.1% PC-3 inhibition at 300 nM, whereas earlier aurones with 2-(furan-2-yl)methylene groups were reported to display activity against leukemia K562 cells but were not profiled in the same PC-3 assay format [1]. Molecular docking studies with the indole-based lead 5a further demonstrated that the C-2 heteroaryl group occupies the hydrophobic pocket in β-tubulin that accommodates the colchicine A and B rings, and that hydrogen-bonding interactions between the C-6 ether oxygen and tubulin residues (βAsn258, αTyr224, αGln11) are critical for binding [1]. Consequently, the pyridin-4-yl analog (622790-64-1) and the furan-2-yl analog (622790-37-8) are predicted to have divergent tubulin-binding poses, IC₅₀ values, and cancer-cell-line selectivity profiles, and cannot be used interchangeably in mechanistic or phenotypic studies.

Aurone Colchicine-binding site Heteroaryl SAR

Recommended Application Scenarios for CAS 622790-64-1 Based on Aurone Scaffold Evidence


Prostate Cancer PC-3 Cell Proliferation Screening with Tubulin Polymerization Endpoint

Based on the validated activity of the closely related 2,6-dichlorobenzyloxy analog 5b (PC-3 IC₅₀ = 66.0 ± 1.1 nM; 95% inhibition at 300 nM) and the documented essential role of the C-6 alkoxy group in achieving sub-µM potency [1], 622790-64-1 is positioned as a candidate for PC-3 cell proliferation assays with tubulin polymerization inhibition as the mechanistic endpoint. Users should establish a full dose-response curve (recommended range: 1 nM–10 µM) to determine the actual IC₅₀ for the 2-fluorobenzyloxy variant and compare it directly with the published 5b benchmark. The pyridin-4-ylmethylene group enables the compound to be evaluated in the established colchicine-competition LC-MS/MS binding assay [1].

SAR Expansion Studies Exploring Ortho-Halogen Effects on Tubulin Colchicine-Site Affinity

The unique ortho-fluoro substitution in 622790-64-1 fills a gap in the publicly disclosed SAR matrix for 6-benzyloxy-2-(pyridin-4-ylmethylene)aurones, which currently includes only the 2,6-dichloro variant (5b). Because the published SAR explicitly states that changes in halogenation type and pattern alter PC-3 potency [1], procurement of 622790-64-1 enables a systematic pairwise comparison (2-F vs. 2-Cl vs. 2,6-diCl vs. 2-CH₃ vs. unsubstituted benzyloxy) to dissect the electronic, steric, and lipophilic contributions of the ortho substituent to tubulin binding and cellular activity. Such a study would generate the first direct head-to-head quantitative dataset for this compound.

In Vitro ADME Profiling of Fluorinated vs. Chlorinated Aurone Ethers

The lower lipophilicity of the 2-fluorobenzyl group (Hansch π = +0.14) relative to the 2-chloro (π = +0.71) and 2,6-dichloro (π ≈ +1.42) analogs [2] makes 622790-64-1 a strategically important comparator for metabolic stability, plasma protein binding, and aqueous solubility assays. Even in the absence of published ADME data, the physicochemical rationale supports its inclusion in a panel of C-6 benzyloxy aurones to correlate halogen-dependent lipophilicity with microsomal intrinsic clearance. Any observed superiority in half-life or free fraction would provide a procurement-relevant differentiation from the higher-lipophilicity chloro analogs.

Chemical Probe Development for the Colchicine-Binding Site on Tubulin

The pyridin-4-ylmethylene aurone scaffold has been validated as a colchicine-site ligand through competitive binding assays, molecular docking, and in vitro tubulin polymerization experiments using the indole analog 5a and the 2,6-dichlorobenzyloxy analog 5b [1]. 622790-64-1 retains the critical C-2 pyridin-4-ylmethylene pharmacophore required for colchicine-site engagement while offering a distinct C-6 substitution pattern that may confer altered binding kinetics or residence time. Researchers developing chemical probes for tubulin biology may evaluate 622790-64-1 alongside 5b to identify the halogen substitution pattern that optimizes target residence time while minimizing off-target lipophilicity-driven promiscuity.

Quote Request

Request a Quote for (Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.